molecular formula C13H10N2O5S B2676090 2-(2-(Benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetic acid CAS No. 926257-34-3

2-(2-(Benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetic acid

Cat. No.: B2676090
CAS No.: 926257-34-3
M. Wt: 306.29
InChI Key: QFJPRPFDPLCSGS-UHFFFAOYSA-N
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Description

2-(2-(Benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetic acid is a synthetic compound of interest in medicinal chemistry and biochemical research, incorporating both a benzodioxole and a thiazole acetic acid scaffold. The 1,3-benzodioxole core is a privileged structure in drug discovery, known for its diverse biological activities. Research on similar benzodioxole derivatives has demonstrated significant potential as alpha-amylase inhibitors , which is a key therapeutic target for managing type 2 diabetes . Some benzodioxol-carboxamide derivatives have shown potent in vitro inhibitory activity against α-amylase with IC50 values in the sub-micromolar range, and in vivo studies in diabetic animal models have confirmed their ability to significantly reduce blood glucose levels . Furthermore, structurally related compounds have been investigated as modulators of ATP-binding cassette (ABC) transporters , such as the CFTR protein, for the potential treatment of conditions like cystic fibrosis . The presence of the thiazole ring, a common feature in many bioactive molecules, may contribute to additional pharmacological properties. This compound is intended for research applications such as enzyme inhibition assays, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-(1,3-benzodioxole-5-carbonylamino)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5S/c16-11(17)4-8-5-21-13(14-8)15-12(18)7-1-2-9-10(3-7)20-6-19-9/h1-3,5H,4,6H2,(H,16,17)(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJPRPFDPLCSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with benzo[d][1,3]dioxole-5-carboxylic acid under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-(Benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzo[d][1,3]dioxole moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares key structural motifs with several derivatives documented in the evidence. Below is a comparative analysis based on substituents, physicochemical properties, and biological activities:

Compound Key Substituents Molecular Weight Melting Point (°C) Biological Activity/Notes Reference
Target Compound : 2-(2-(Benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetic acid Benzo[d][1,3]dioxole-5-carboxamido, acetic acid Not provided Not provided Hypothesized enzyme modulation (inferred from structural analogs)
2-[2-(4-(Trifluoromethyl)phenylamino)thiazol-4-yl]acetic Acid (Activator-3) 4-(Trifluoromethyl)phenylamino, acetic acid ~293.24 Not provided Potent AMPK activator (EC₅₀ = 0.8 µM); enhanced glucose uptake in cellular assays
Phosphoric Acid Salt of 2-((1-(2-(N-(4-Chlorophenyl)benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperidin-4-yl)oxy)acetic Acid Benzo[d][1,3]dioxole-5-carboxamido, piperidin-4-yl-oxy, phosphoric acid salt ~560.89 193.8–195.3 High purity (99.9% HPLC); IR bands at 1768 cm⁻¹ (ester C=O), 1642 cm⁻¹ (amide C=O)
2-((5-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic Acid Triazole core, benzo[d][1,3]dioxole-5-yloxy, thioacetic acid ~365.37 Not provided Structural divergence (triazole vs. thiazole) may reduce thiazole-specific bioactivity
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide Cyclopropanecarboxamide, 4-methylbenzoyl ~447.47 Not provided Enhanced rigidity from cyclopropane; potential for improved target binding
Ethyl 2-(2-(2-(Phenylsulfonyl)acetamido)thiazol-4-yl)acetate Phenylsulfonyl, ethyl ester ~380.43 Not provided Sulfonyl group increases electron-withdrawing effects; ester may improve membrane permeability

Key Observations

Bioactivity Modulation :

  • The trifluoromethyl group in Activator-3 enhances AMPK activation potency compared to the parent benzo[d][1,3]dioxole derivative, likely due to increased hydrophobicity and metabolic stability .
  • Phosphoric acid salts (e.g., ) exhibit higher crystallinity and purity (>99.9%), which may improve pharmacokinetic profiles in drug formulations.

Cyclopropane incorporation () introduces conformational rigidity, which could enhance binding to enzymes with deep hydrophobic pockets.

Synthetic Feasibility :

  • Compounds with ester-protected acetic acid (e.g., ) are synthesized in higher yields (82%) via straightforward coupling reactions, whereas phosphoric acid salts require meticulous crystallization .

Research Findings and Data Gaps

  • Melting Points : The phosphoric acid salt derivative () shows a high melting point (193.8–195.3°C), suggesting strong intermolecular interactions, whereas simpler analogs (e.g., methylthiazole-benzoic acids in ) melt at lower ranges (139.5–167°C).
  • Biological Data : Direct evidence for the target compound’s activity is absent; inferences are drawn from Activator-3 (AMPK activation) and cyclopropanecarboxamide derivatives (targeted enzyme inhibition) .

Biological Activity

The compound 2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetic acid is a synthetic organic molecule characterized by its unique structural features, combining a benzo[d][1,3]dioxole moiety with a thiazole ring. This combination has garnered interest in the scientific community due to its potential biological activities, including antioxidant, antiproliferative, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula for this compound is C15H14N2O4SC_{15}H_{14}N_2O_4S, with a molecular weight of approximately 342.35 g/mol. The compound's structure includes functional groups that are known to interact with various biological targets.

PropertyValue
Molecular FormulaC₁₅H₁₄N₂O₄S
Molecular Weight342.35 g/mol
CAS Number1203298-36-5

Antioxidant Activity

Compounds with structural similarities to this compound have demonstrated significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

Antiproliferative Activity

Research indicates that benzodioxole derivatives exhibit antiproliferative effects against several cancer cell lines. For instance, studies show that related compounds can effectively inhibit the proliferation of cancer cells while sparing normal cells.

Anti-inflammatory Effects

The anti-inflammatory potential of benzodioxole derivatives has been highlighted in various studies. These compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory response.

Antimicrobial Properties

Antimicrobial activity has been observed in several derivatives of benzodioxole. These compounds may inhibit bacterial growth through various mechanisms, including disrupting cell wall synthesis or interfering with metabolic pathways.

Case Studies and Research Findings

  • Antidiabetic Potential : A study involving synthesized benzodioxol carboxamide derivatives demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. Compounds exhibited IC50 values of 0.68 µM, suggesting their potential as antidiabetic agents while showing minimal cytotoxicity towards normal cells .
  • Cancer Cell Line Studies : Another investigation assessed the efficacy of related compounds against multiple cancer cell lines, revealing IC50 values ranging from 26 to 65 µM. These findings underscore the potential for developing new anticancer therapies based on this scaffold .
  • Inflammation Inhibition : A study focused on benzodioxole derivatives found that they could effectively reduce inflammatory markers in vitro and in vivo models, indicating their therapeutic potential for inflammatory diseases .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy: ¹H NMR identifies proton environments (e.g., benzo[d][1,3]dioxole protons at δ 6.8–7.2 ppm; thiazole protons at δ 7.5–8.0 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ expected at m/z 347.03) .
  • IR Spectroscopy: Detect key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for acetamide) .
  • HPLC: Assess purity (>95% recommended for biological assays) using a reverse-phase column .

How can researchers resolve contradictions in reported biological activities (e.g., cytotoxicity variability)?

Advanced Research Focus
Methodological Approach:

  • Assay Standardization: Use consistent cell lines (e.g., HeLa, MCF-7) and control compounds (e.g., doxorubicin) .
  • Stability Testing: Evaluate compound stability in assay media (pH 7.4, 37°C) via LC-MS to rule out degradation .
  • Dose-Response Curves: Perform triplicate experiments with IC50 calculations to ensure reproducibility .
  • Comparative Studies: Cross-reference with structurally similar compounds (Table 1) to identify SAR trends .

Q. Table 1: Structural Analogs and Reported Activities

CompoundKey Structural FeaturesBiological Activity (IC50)Reference
Analog A (Thiazole-amide)Benzo[d][1,3]dioxole, thiazoleAnticancer: 12 µM (MCF-7)
Analog B (Morpholine-deriv)Morpholine, thiazolidinoneAntiviral: 8 µM (HepG2)

What strategies enhance the compound’s metabolic stability for in vivo studies?

Q. Advanced Research Focus

  • Functional Group Modification: Replace the acetic acid moiety with a methyl ester to improve membrane permeability .
  • Prodrug Design: Introduce a cleavable PEG group to enhance solubility and reduce hepatic clearance .
  • Microsomal Stability Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

How can computational methods predict binding interactions with biological targets?

Q. Advanced Research Focus

  • Molecular Docking: Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR) or EGFR (PDB ID: 1M17) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .
  • Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonds with thiazole’s nitrogen) .

What are the challenges in scaling up synthesis without compromising yield?

Q. Advanced Research Focus

  • Catalyst Recycling: Use immobilized catalysts (e.g., silica-supported Pd) for cost-effective amidation .
  • Flow Chemistry: Implement continuous flow reactors to improve heat/mass transfer during thiazole formation .
  • Byproduct Analysis: Track side products (e.g., dimerization via thiol groups) using UPLC-QTOF .

How do pH and solvent conditions affect the compound’s stability during storage?

Q. Basic Research Focus

  • pH Stability: The compound is stable at pH 6–8 but degrades in acidic (pH < 3) or alkaline (pH > 10) conditions, forming benzoic acid derivatives .
  • Storage Recommendations: Lyophilize and store at -20°C in amber vials under argon to prevent oxidation .

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